Cas no 91869-06-6 (2-hydroxybutanedioic acid - 2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranose (1:1))

91869-06-6 structure
Nom du produit:2-hydroxybutanedioic acid - 2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranose (1:1)
2-hydroxybutanedioic acid - 2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranose (1:1) Propriétés chimiques et physiques
Nom et identifiant
-
- 2-hydroxybutanedioic acid - 2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranose (1:1)
- N-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl
- DTXSID70919478
- Chitosan, 2-hydroxybutanedioate (salt)
- 91869-06-6
- Sea Cure 210
- 2-Hydroxybutanedioic acid--2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose (1/1)
- Chitosan malate
-
- Piscine à noyau: InChI=1S/C24H41N3O16.C4H6O5/c1-7(31)25-13-18(36)20(11(5-29)39-22(13)38)42-24-15(27-9(3)33)19(37)21(12(6-30)41-24)43-23-14(26-8(2)32)17(35)16(34)10(4-28)40-23;5-2(4(8)9)1-3(6)7/h10-24,28-30,34-38H,4-6H2,1-3H3,(H,25,31)(H,26,32)(H,27,33);2,5H,1H2,(H,6,7)(H,8,9)/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21+,22-,23+,24+;/m1./s1
- La clé Inchi: KQCBYLOBOGMDSY-OMCTUWBCSA-N
- Sourire: CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)NC(=O)C)O.C(C(C(=O)O)O)C(=O)O
Propriétés calculées
- Qualité précise: 761.27
- Masse isotopique unique: 761.27
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 14
- Nombre de récepteurs de liaison hydrogène: 21
- Comptage des atomes lourds: 52
- Nombre de liaisons rotatives: 13
- Complexité: 1090
- Nombre d'unités de liaison covalente: 2
- Nombre de stéréocentres atomiques définis: 15
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 390Ų
Propriétés expérimentales
- Point d'ébullition: 1139.9°C at 760 mmHg
- Point d'éclair: 643.2°C
2-hydroxybutanedioic acid - 2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranose (1:1) Littérature connexe
-
A. S. Kucherenko,V. G. Lisnyak,S. V. Kochetkov,S. G. Zlotin Org. Biomol. Chem., 2016,14, 9751-9759
-
Shunhang Wei,Rong Wu,Jikang Jian,Yanfei Sun RSC Adv., 2015,5, 57240-57244
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
5. Book reviews
91869-06-6 (2-hydroxybutanedioic acid - 2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-beta-D-galactopyranose (1:1)) Produits connexes
- 923738-58-3(3-5-(2-Chlorophenyl)-1,3-oxazol-2-ylpropanoic Acid)
- 1203385-15-2(3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-phenylethyl)urea)
- 2228613-10-1(2-(4-chloro-2-fluoropyridin-3-yl)ethane-1-sulfonyl fluoride)
- 1030832-46-2(2-[2-(bromomethyl)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2223031-78-3(2-Amino-4-(cyclopropyl)pyrimidine-5-boronic acid pinacol ester)
- 1804751-43-6(2-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxylic acid)
- 2229434-09-5(O-(1,3-oxazol-5-yl)methylhydroxylamine)
- 2060000-73-7(1-(5-bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one)
- 2219378-88-6(sodium 2,2-difluoro-2-phenoxyacetate)
- 2411270-25-0(4-(2-Chloropropanoyl)-N-cyclohexyl-N-methylpiperazine-1-sulfonamide)
Fournisseurs recommandés
Synrise Material Co. Ltd.
Membre gold
Fournisseur de Chine
Lot

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Fournisseur de Chine
Réactif

Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hubei Changfu Chemical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
